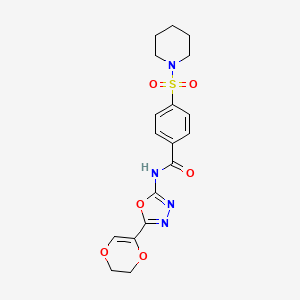

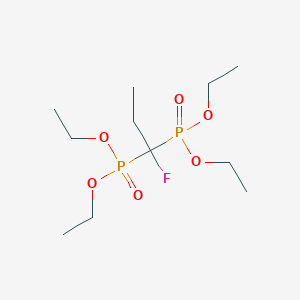

![molecular formula C23H21N5O3S B2839879 2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole CAS No. 1031968-90-7](/img/structure/B2839879.png)

2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

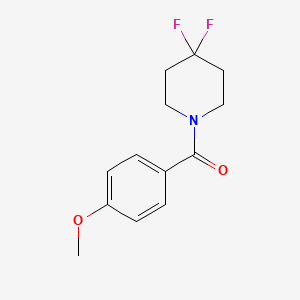

The compound “2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is a heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a triazole ring and a quinoxaline ring . The 1H NMR spectra of these isoxazoles revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution and the reaction of amines with triazole-2-thiol .Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Synthesis of Triazoloquinoxalines : A study described the synthesis of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines, which involved solvent-free conditions and iodobenzene diacetate. These compounds, including variants similar to the specified chemical, displayed potential antitubercular activity, with one compound identified as most active in this regard (Sekhar, Rao, & Kumar, 2011).

Anticancer Properties : Another research focused on synthesizing triazoloquinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents. These compounds showed superior effectiveness against various cancer cell lines compared to imiquimod and EAPB0203, highlighting their potential as anticancer agents (Kaneko et al., 2020).

Antimicrobial Agents : A study synthesized fused triazolo and ditriazoloquinoxaline derivatives with antimicrobial and antifungal activity. It was found that specific compounds possessed potent antibacterial activity, surpassing the standard tetracycline (Badran, Abouzid, & Hussein, 2003).

Anticonvulsant Evaluation : Research involving the synthesis of 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazole derivatives as analogues of triazoloquinoxalines demonstrated their potential in anticonvulsant activities. Some compounds showed stronger activity than standard drugs used in epilepsy treatment (Chen et al., 2007).

Structural Studies : The crystal structures of certain quinoline derivatives, which are structurally similar to the specified chemical, have been studied. These studies provide insights into the supramolecular arrangements and interactions of these compounds, which is crucial for understanding their potential applications (de Souza et al., 2015).

Synthesis of Quinolinothiazines : Another study focused on synthesizing 3-aryl-4H-5-(61/81-substituted-31-formyl-21-quinolinyl) thia-1,2,4-triazoles. These compounds exhibited significant antibacterial activity, suggesting their potential as antimicrobial agents (Kalluraya et al., 2008).

Mecanismo De Acción

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,3-dimethoxyphenyl)-5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-13-17(24-22(31-13)15-8-7-11-19(29-3)20(15)30-4)12-32-23-21-27-26-14(2)28(21)18-10-6-5-9-16(18)25-23/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNONKJMRTRUHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2839796.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2839803.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)